An In-depth Technical Guide to the Chemical Properties of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Amino-4,5-dimethoxyphenyl)ethanone, also known as 2'-Amino-4',5'-dimethoxyacetophenone, is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceuticals and bioactive molecules.[1][2] Its structure, featuring an acetophenone core with both amino and dimethoxy functional groups, imparts unique chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, with a focus on its role as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3]
Chemical and Physical Properties
1-(2-Amino-4,5-dimethoxyphenyl)ethanone is a light orange to yellow-green crystalline powder. It is sparingly soluble in water but soluble in methanol.[4] Key chemical and physical properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(2-Amino-4,5-dimethoxyphenyl)ethanone |
| Synonyms | 2'-Amino-4',5'-dimethoxyacetophenone, 2-Acetyl-4,5-dimethoxyaniline |
| CAS Number | 4101-30-8[5] |
| Molecular Formula | C₁₀H₁₃NO₃[2][5] |
| Molecular Weight | 195.22 g/mol [2][5] |
| InChI | InChI=1S/C10H13NO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,11H2,1-3H3[6] |
| InChIKey | KGKWXEGYKGTMAK-UHFFFAOYSA-N[6] |
| SMILES | CC(=O)C1=CC(=C(C=C1N)OC)OC[6] |
| MDL Number | MFCD00016646[4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 106-108 °C[4] |
| Boiling Point (Predicted) | 343.5 ± 37.0 °C[4] |
| Density (Predicted) | 1.139 g/cm³[4] |
| pKa (Predicted) | 2.48 ± 0.10[4] |
| Appearance | Light orange to Yellow to Green powder to crystal |
| Solubility | Soluble in Methanol[4] |
Table 3: Computed Properties
| Property | Value |
| XLogP3-AA | 1.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4[2] |
| Rotatable Bond Count | 3[2] |
| Exact Mass | 195.089543 g/mol [2] |
| Monoisotopic Mass | 195.089543 g/mol [2] |
| Topological Polar Surface Area | 61.6 Ų[2] |
| Heavy Atom Count | 14[2] |
| Complexity | 208[2] |
Experimental Protocols
Synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (Intermediate)
This protocol is adapted from the nitration of similar aromatic ketones.
Materials:
-
3,4-Dimethoxyacetophenone
-
Nitric acid (67%)
-
Sodium nitrite
-
Dichloromethane
-
Sodium bicarbonate
-
Sodium sulfate
-
Ice
Procedure:
-
Prepare a solution of 3,4-dimethoxyacetophenone in 17% nitric acid at 5-10 °C.
-
In a separate reaction vessel, prepare a solution of 67% nitric acid and a catalytic amount of sodium nitrite, cooled to 5-10 °C.
-
Slowly add the 3,4-dimethoxyacetophenone solution to the nitric acid/sodium nitrite solution dropwise over 2-3 hours, maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 1-2 hours.
-
Pour the reaction mixture into ice water with vigorous stirring.
-
Extract the aqueous phase with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone as a yellow solid.
Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
This protocol is based on the common reduction of an aromatic nitro group to an amine using catalytic hydrogenation.
Materials:
-
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Filter agent (e.g., Celite)
Procedure:
-
Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)ethanone in methanol or ethanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture at a slightly elevated temperature (e.g., 50 °C).
-
Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. The crude product can be further purified by recrystallization if necessary.
Spectroscopic Data
Biological Activity and Signaling Pathways
1-(2-Amino-4,5-dimethoxyphenyl)ethanone has been identified as a potential topoisomerase and Epidermal Growth Factor Receptor (EGFR) inhibitor.[3] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for drug development.
EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling cascade and the putative point of inhibition by 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow for Kinase Inhibition Assay
The following workflow outlines a general procedure to assess the inhibitory activity of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone against EGFR.
Caption: EGFR Kinase Inhibition Assay Workflow.
Safety Information
Table 4: GHS Hazard and Precautionary Statements
| Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
| P501 | Dispose of contents/container to an approved waste disposal plant |
Note: This safety information is based on aggregated data and may not be exhaustive. Always consult the material safety data sheet (MSDS) before handling this chemical.
Conclusion
1-(2-Amino-4,5-dimethoxyphenyl)ethanone is a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its role as a scaffold for the synthesis of complex heterocyclic systems and its potential as an EGFR inhibitor make it a compound of interest for further investigation. The synthetic protocols provided herein offer a viable route to this molecule, enabling further research into its chemical and biological properties. Future work should focus on the experimental validation of its biological activity and the elucidation of its precise mechanism of action.
References
- 1. 4101-30-8|1-(2-Amino-4,5-dimethoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. guidechem.com [guidechem.com]
- 3. 2'-Amino-4',5'-dimethoxyacetophenone | 4101-30-8 | FA70489 [biosynth.com]
- 4. 2'-AMINO-4',5'-DIMETHOXYACETOPHENONE | 4101-30-8 [chemicalbook.com]
- 5. musechem.com [musechem.com]
- 6. GSRS [precision.fda.gov]
